(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol
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Overview
Description
“(4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H6ClNO2S . It has a molecular weight of 179.625 Da . The IUPAC name for this compound is {4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2 .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to a structurally similar molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, for understanding its molecular structure and spectroscopic data. This research involved DFT calculations, vibrational spectra analysis, and molecular parameter estimation (Viji et al., 2020).
Reactivity Studies with Nucleophiles
Studies on the reactivity of halogenobenzofurazans and halogenonitrobenzofurazans with nucleophiles, including methoxy-dehalogenation, provide insight into the behavior of similar chloro-methoxy compounds in chemical reactions (Monte et al., 1971).
Catalysis Using Molybdenum(VI) Complexes
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which shows catalytic activity for the oxidation of primary alcohols and hydrocarbons, indicates the potential application of thiazole derivatives in heterogeneous catalysis (Ghorbanloo & Alamooti, 2017).
Stable Isotope Labeled Synthesis
A study on the synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole, which shares a similar thiazole moiety, demonstrates the utility of such compounds as building blocks for biologically active compounds (Lin, Salter, & Gong, 2009).
Antimicrobial Activity of Thiazole Derivatives
The synthesis and study of novel imidazole bearing isoxazole derivatives, which include a chloro-methoxy-thiazole component, show potential antimicrobial activity, highlighting the biological relevance of such compounds (Maheta, Patel, & Naliapara, 2012).
Spectroscopic Studies and Molecular Aggregation
Research on the aggregation effects of thiazole derivatives in various solvents through spectroscopic studies provides insight into their physical properties and potential applications in material science (Matwijczuk et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . These could include pathways related to inflammation, microbial infection, cancer, and more .
Pharmacokinetics
Thiazole derivatives are generally known for their potent biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation to inhibited microbial growth, depending on the specific activity .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
(4-chloro-2-methoxy-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNVEUAGDRCJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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